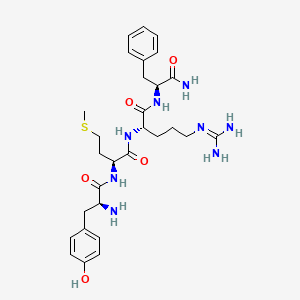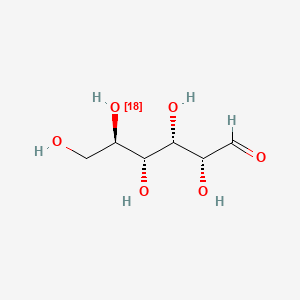
Zymosterol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zymosterol-d5 is a deuterated form of zymosterol, a precursor of cholesterol. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the zymosterol molecule. This modification makes this compound useful as an internal standard in various analytical techniques, particularly in liquid chromatography–mass spectrometry (LC-MS) for the quantification of sterols from human plasma samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zymosterol-d5 involves the deuteration of zymosterol. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method involves the reaction of natural zymosterol with deuterium gas under specific conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified and packaged for use in research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
Zymosterol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert this compound into other sterol derivatives.
Substitution: The deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols. These products are often used in further research and analytical applications .
Scientific Research Applications
Zymosterol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in LC-MS for the quantification of sterols.
Biology: Helps in studying cholesterol biosynthesis and metabolism.
Medicine: Used in research related to cholesterol-related diseases and conditions.
Industry: Employed in the development of analytical methods for sterol quantification.
Mechanism of Action
Zymosterol-d5 acts as a substrate for 24-dehydrocholesterol reductase, an enzyme involved in cholesterol biosynthesis. The compound serves as a methyl acceptor and exists as a fatty acid ester in aerobically-grown yeast cells. The deuterium atoms in this compound provide a unique isotopic signature, allowing researchers to trace and quantify the compound in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Zymosterol: The non-deuterated form of Zymosterol-d5.
Cholesterol: The end product of the biosynthesis pathway involving zymosterol.
Lanosterol: An intermediate in the cholesterol biosynthesis pathway.
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI Key |
CGSJXLIKVBJVRY-NTDNWCPCSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@]2([C@H](C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)





